molecular formula C18H14FN5O2S B2867510 3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894987-85-0

3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2867510
CAS No.: 894987-85-0
M. Wt: 383.4
InChI Key: LBGHAIJYWPWKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a synthetic organic compound designed for research applications. It belongs to the chemical class of benzenesulfonamides fused with a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. The core [1,2,4]triazolo[4,3-b]pyridazine scaffold, as seen in this molecule, is a privileged structure in pharmaceutical research. Compounds featuring this scaffold have been investigated for a range of biological activities. For instance, structurally similar triazolopyridazine derivatives have been identified as potent inhibitors of Dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes . Other research has discovered triazolopyridazine-based molecules with remarkable antitumor activity, functioning as potent STING agonists that activate innate immune responses . Furthermore, this scaffold is a key component in compounds being explored as novel treatments for infectious diseases like cryptosporidiosis . The benzenesulfonamide moiety is also a well-known pharmacophore, frequently associated with enzyme inhibitory activity, particularly against carbonic anhydrases, and is found in molecules with potential applications in oncology and other therapeutic areas . The presence of the fluorine atom and the methyl group on the triazole ring are common modifications in drug discovery to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The specific combination of these features makes this compound a valuable chemical tool for researchers probing new biological pathways and developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-fluoro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-12-20-21-18-9-8-17(22-24(12)18)13-4-2-6-15(10-13)23-27(25,26)16-7-3-5-14(19)11-16/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGHAIJYWPWKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632)

  • Structure : Replaces the sulfonamide group with an acetamide and lacks the fluorine substituent.
  • Activity : Inhibits LIN28/let-7 interaction, downregulates PD-L1, and reduces tumor growth in vitro and in vivo. Demonstrates differentiation of cancer stem cells (CSCs) and reduced tumorsphere formation .
  • Key Difference : The absence of a sulfonamide group may reduce binding to sulfonamide-sensitive targets like carbonic anhydrases, while the acetamide moiety could enhance solubility or metabolic stability.

N-(4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Benzenesulfonamide Derivatives

  • Structure : Positional isomer of the target compound, with the triazolopyridazine linked to the para position of the phenyl ring instead of meta.
  • Activity : Similar derivatives (e.g., N-{4-[3-(pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide) are documented in chemical libraries but lack explicit biological data. The para substitution may alter steric interactions with protein targets compared to the meta-substituted target compound .

Calpain-1 Inhibitors (Sulfonamides and Triazolopyridazines)

  • Structure : Compounds like 1 (sulfonamide) and 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridine) bind to the PEF(S) domain of calpain-1 via π-stacking (e.g., with Trp168) and hydrogen bonding .
  • Activity : The target compound’s fluorine atom could enhance binding affinity to hydrophobic pockets, while its triazolopyridazine core mimics the interactions of compound 10 with Trp168 .

N-(3-(6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl)Benzamide/Sulfonamide Derivatives

  • Structure : Benzamide and sulfonamide derivatives with a methyl-triazolopyridazine core.
  • Activity : Exhibit moderate to good antimicrobial activity, suggesting that the sulfonamide group enhances broad-spectrum efficacy compared to acetamide analogs .

Structural-Activity Relationship (SAR) Analysis

Feature Impact on Activity Example Compounds
Sulfonamide Group Enhances binding to enzymes (e.g., calpain-1) and antimicrobial activity . Target compound, Antimicrobial analogs
Fluorine Substituent Increases electronegativity and metabolic stability; may improve target selectivity. Target compound
Triazolopyridazine Core Facilitates π-stacking with aromatic residues (e.g., Trp168 in PEF(S)) . Target compound, Calpain-1 inhibitors
Meta vs. Para Substitution Alters steric accessibility to binding pockets; meta may favor flexible targets. Target compound vs. para isomers

Molecular Docking and Binding Interactions

  • Calpain-1 Inhibition : The target compound’s sulfonamide group may form hydrogen bonds with residues like Trp168, similar to compound 1 , while its fluorine could engage in hydrophobic interactions with His131 .

Preparation Methods

Precursor Preparation

Pyridazine derivatives bearing hydrazine-reactive groups (e.g., carbonyl or nitrile) are condensed with methyl-substituted hydrazines. For example, 6-chloro-3-methylpyridazine reacts with hydrazine hydrate to form 3-methylpyridazin-6-ylhydrazine .

Cyclization to Triazolopyridazine

Heating the hydrazine derivative with formic acid or triethyl orthoformate induces cyclization, forming thetriazolo[4,3-b]pyridazine core. Substitutents at position 3 (methyl group) are introduced via alkylation or by starting with pre-functionalized hydrazines.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: 60–75%

Functionalization of the Triazolopyridazine Core

Suzuki-Miyaura Coupling for Phenyl Attachment

The 6-position of the triazolopyridazine is functionalized with a phenyl group via cross-coupling. A bromo- or iodo-triazolopyridazine derivative reacts with 3-aminophenylboronic acid under Suzuki conditions:

Typical Protocol :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C, 12 h
  • Yield: 70–85%

Key Intermediate :
3-(3-Methyl-triazolo[4,3-b]pyridazin-6-yl)aniline is isolated after coupling and reduction (if nitro groups are present).

Sulfonylation of the Aniline Intermediate

The aniline group is converted to the sulfonamide using 3-fluorobenzenesulfonyl chloride :

Reaction Setup

  • Aniline intermediate : 1.0 equiv
  • 3-Fluorobenzenesulfonyl chloride : 1.2 equiv
  • Base: Pyridine or Na₂CO₃ (2.0 equiv)
  • Solvent: Dichloromethane (DCM) or THF
  • Temperature: 0°C → room temperature, 4–6 h
  • Yield: 65–80%

Mechanistic Insight :
The base deprotonates the aniline, enabling nucleophilic attack on the sulfonyl chloride. The reaction is highly selective for the primary amine, avoiding over-sulfonylation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to remove unreacted sulfonyl chloride and byproducts.

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.3–8.9 ppm), sulfonamide NH (δ 10.5 ppm), and methyl group (δ 2.6 ppm).
  • LC-MS : Molecular ion peak [M+H]⁺ confirms molecular weight.

Alternative Synthetic Routes and Optimization

Continuous Flow Synthesis

For scale-up, microreactors enable faster heat/mass transfer, reducing reaction times by 40% compared to batch processes.

Solvent Optimization

Replacing DCM with 2-MeTHF (a green solvent) improves sustainability without compromising yield.

Catalytic Enhancements

Using Pd-XPhos instead of Pd(PPh₃)₄ increases coupling efficiency (yield: 90%).

Challenges and Mitigation Strategies

Challenge Solution
Low cyclization yield Microwave-assisted synthesis
Sulfonamide hydrolysis Controlled pH (7–8)
Boronic acid instability Freshly prepare or stabilize with pinacol

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Batch Suzuki coupling 75 95 Moderate
Flow chemistry 88 98 High
Microwave cyclization 82 97 Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.